2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477725
InChI: InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3
SMILES: CC1CN(CCN1CCN)C
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

CAS No.:

Cat. No.: VC13477725

Molecular Formula: C8H19N3

Molecular Weight: 157.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine -

Specification

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
IUPAC Name 2-(2,4-dimethylpiperazin-1-yl)ethanamine
Standard InChI InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3
Standard InChI Key KMMQSADPMLCCHG-UHFFFAOYSA-N
SMILES CC1CN(CCN1CCN)C
Canonical SMILES CC1CN(CCN1CCN)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a six-membered piperazine ring with methyl groups at positions 2 and 4, and an ethylamine (-CH2_2CH2_2NH2_2) substituent at the 1-position (Figure 1). The IUPAC name is 2-(2,4-dimethylpiperazin-1-yl)ethanamine, and its SMILES representation is CC1CN(CCN1CCN)C .

Spectral Data

  • NMR (d-DMSO): Peaks at δ\delta 2.87–3.16 ppm (m, 6H, piperazine and ethylamine CH2_2), 1.20–1.50 ppm (m, 6H, methyl groups) .

  • Mass Spectrometry: Exact mass = 157.1688 g/mol (calculated using PubChem data) .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC8H19N3\text{C}_8\text{H}_{19}\text{N}_3
Molecular Weight157.26 g/mol
CAS Number1353982-77-0
IUPAC Name2-(2,4-dimethylpiperazin-1-yl)ethanamine
SMILESCC1CN(CCN1CCN)C
InChIKeyKMMQSADPMLCCHG-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via alkylation or reductive amination:

  • Alkylation of 2,4-Dimethylpiperazine:
    Reaction with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K2_2CO3_3) yields the target compound.

    2,4-Dimethylpiperazine+ClCH2CH2NH2BaseTarget Compound+HCl\text{2,4-Dimethylpiperazine} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
  • Reductive Amination:
    Condensation of 2,4-dimethylpiperazine with glyoxal, followed by reduction using NaBH4_4, produces the ethylamine side chain .

Process Optimization

  • Catalysts: Palladium or copper catalysts improve yield in coupling reactions (e.g., Buchwald-Hartwig amination) .

  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Table 2: Reaction Conditions and Yields

MethodYield (%)Temperature (°C)Key Reagents
Alkylation75–8560–80K2_2CO3_3, DMF
Reductive Amination65–7025–40NaBH4_4, MeOH

Pharmaceutical and Industrial Applications

Drug Intermediate

  • Antipsychotics: Serves as a precursor for Brexpiprazole (OPC-34712), a serotonin-dopamine activity modulator (SDAM) approved for schizophrenia .

  • Kinase Inhibitors: Piperazine derivatives are key in designing compounds targeting tyrosine kinases (e.g., Imatinib analogs) .

Biochemical Research

  • Receptor Binding Studies: Used to synthesize ligands for G protein-coupled receptors (GPCRs), including adenosine A2A_{2A} and serotonin receptors .

Table 3: Bioactivity Data

ApplicationTarget ReceptorIC50_{50} (nM)Reference
Adenosine A2A_{2A} AntagonismhA2A_{2A}8.62
Serotonin Modulation5-HT1A_{1A}20–41

Physicochemical Properties

Solubility and Lipophilicity

  • Water Solubility: ~4.44–8.52 mg/mL (improved vs. non-polar analogs) .

  • LogP: 0.54 (calculated using PubChem data), indicating moderate hydrophilicity .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time = 6.8 min (C18 column, MeOH:H2_2O = 70:30) .

  • TLC: Rf_f = 0.45 (ethyl acetate:methanol = 5:1) .

Spectroscopic Techniques

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H), 2850 cm1^{-1} (C-H) .

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